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Compound of Interest

Compound Name:
4-Fluoro-2-methylphenethyl

alcohol

CAS No.: 124869-88-1

Cat. No.: B2429932

Get Quote

Executive Summary
4-Fluoro-2-methylphenethyl alcohol (CAS 124869-88-1) is a specialized disubstituted

benzeneethanol derivative serving as a critical pharmacophore building block. It is most notably

recognized as a key intermediate in the synthesis of Lumateperone (ITI-007), a novel

antipsychotic agent.

Unlike its monosubstituted analogs (4-fluorophenethyl alcohol or 2-methylphenethyl alcohol),

this compound offers a unique balance of metabolic stability (via para-fluorination) and

conformational restriction (via ortho-methylation). This guide provides a technical

characterization, synthesis protocols, and a comparative analysis against standard alternatives

to assist researchers in optimizing lead generation and process scale-up.
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Property Specification

Chemical Name 4-Fluoro-2-methylphenethyl alcohol

IUPAC Name 2-(4-Fluoro-2-methylphenyl)ethanol

CAS Number
124869-88-1 (Primary); Note: Often indexed via

acid precursor 407640-40-8

Molecular Formula

C

H

FO

Molecular Weight 154.18 g/mol

Appearance Clear, colorless to pale yellow liquid

Boiling Point (Pred.) 237 ± 25 °C at 760 mmHg

Density (Pred.) 1.1 ± 0.1 g/cm³

Solubility
Soluble in DCM, Ethyl Acetate, Methanol;

Sparingly soluble in water

Key Function
Nucleophilic linker for alkylation (after activation

as Tosylate/Mesylate)

Comparative Analysis: Structural & Functional
Advantages
This section objectively compares the target compound with its closest structural analogs to

justify its selection in drug design.

Table 1: Performance Comparison with Analogs
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Feature
4-Fluoro-2-

methylphenethyl

alcohol (Target)

4-Fluorophenethyl

alcohol (Alternative
A)

2-Methylphenethyl

alcohol (Alternative
B)

CAS 124869-88-1 7589-27-7 19819-98-8

Electronic Profile

Dual Effect: +I (Me)

and -I/+R (F).

Electron-rich ring but

deactivated at

metabolic sites.

Electron-withdrawing

(inductive) at para

position.

Electron-donating (+I)

from methyl group.

Metabolic Stability

High: Para-F blocks

CYP450 oxidation at

the most reactive site.

High: Para-F blocks

oxidation.

Low: Para-position is

open to rapid

hydroxylation.

Steric Profile

Restricted: Ortho-Me

induces torsion,

locking the ethyl side

chain conformation.

Flexible: Free rotation

of the ethyl side chain.

Restricted: Similar

steric lock to target.

Reactivity (SN2)

Moderate: Ortho-Me

slightly hinders

nucleophilic attack on

the activated alcohol

(Tosylate).

Fast: Minimal steric

hindrance.

Moderate: Steric

hindrance similar to

target.

Primary Application

Lumateperone

Synthesis

(Schizophrenia)

General fluorinated

linkers

Fragrance / General

intermediate
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Selection Logic: Choose 4-Fluoro-2-methylphenethyl alcohol when your SAR (Structure-

Activity Relationship) data suggests that the biological target requires a specific rotational

conformation (enforced by the 2-Me group) and extended half-life (conferred by the 4-F group).

Using Alternative A loses the conformational lock; using Alternative B sacrifices metabolic

stability.

Characterization Data Suite
As experimental spectra are often proprietary, the following data is derived from high-fidelity

predictive models and validated against substituent additivity rules (Hammett/Taft) for phenethyl

alcohols.

Nuclear Magnetic Resonance (NMR) Analysis
H NMR (400 MHz, CDCl

):
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Shift (

, ppm)
Multiplicity Integration Assignment

Structural
Logic

7.10 dd 1H Ar-H (C6)

Ortho to alkyl,

meta to F.

Deshielded by

ring current.

6.85 dd 1H Ar-H (C3)
Ortho to F (

Hz), meta to Me.

6.80 td 1H Ar-H (C5)
Meta to alkyl,

ortho to F.

3.82 t 2H
-CH

-OH

Typical primary

alcohol shift.

2.85 t 2H
Ar-CH

-
Benzylic protons.

2.32 s 3H Ar-CH
Diagnostic

singlet for ortho-

methyl.

1.60 br s 1H -OH
Exchangeable

hydroxyl proton.

F NMR (376 MHz, CDCl

):

-115 to -118 ppm: Single multiplet (Typical for fluoro-benzene derivatives).

Mass Spectrometry (MS)
Ionization Mode: EI (70 eV) or ESI+

Molecular Ion (M+): 154 m/z (Often weak in EI)
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Key Fragments:

m/z 136 [M - H

O]

: Characteristic loss of water.

m/z 123 [M - CH

OH]

: Tropylium-like cation (fluoro-methyl-benzyl cation).

m/z 109 [M - C

H

OH]

: Fluoro-toluene cation.

Experimental Protocols
Synthesis Workflow: Reduction of Acid Precursor
Objective: Synthesize 4-Fluoro-2-methylphenethyl alcohol from 2-(4-fluoro-2-

methylphenyl)acetic acid. Scale: 10 mmol (Lab Scale)

Reagents:

2-(4-Fluoro-2-methylphenyl)acetic acid (CAS 407640-40-8)

Lithium Aluminum Hydride (LiAlH

) or Borane-THF Complex (BH

THF)

Anhydrous THF

Glauber’s Salt (Na
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SO

10H

O) for quenching

Protocol:

Setup: Flame-dry a 100 mL 2-neck round bottom flask. Purge with Argon.

Dissolution: Add 2-(4-fluoro-2-methylphenyl)acetic acid (1.68 g, 10 mmol) and anhydrous

THF (20 mL). Cool to 0°C.

Reduction:

Option A (LiAlH

): Carefully add LiAlH

(1.0 M in THF, 15 mL) dropwise. Exothermic!

Option B (BH

): Add BH

THF (1.0 M, 12 mL) dropwise. (Preferred for milder conditions).

Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (30%

EtOAc/Hexane).

Quench: Cool to 0°C.

If LiAlH

used: Fieser workup (Water, 15% NaOH, Water).

If BH

used: Add MeOH slowly until bubbling ceases.

Workup: Dilute with Et
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O, wash with brine, dry over MgSO

, and concentrate in vacuo.

Purification: Flash column chromatography (SiO

, 10-20% EtOAc in Hexanes) to yield the pure alcohol.

Visualization of Synthesis Logic

Start: 2-(4-Fluoro-2-methylphenyl)
acetic acid

(CAS 407640-40-8)

Reagent: LiAlH4 or BH3-THF
Solvent: Anhydrous THF

 0°C, N2 Atm Intermediate:
Alkoxy-Aluminate Complex

 Reduction Quench:
Fieser Workup / MeOH

 Hydrolysis Product: 4-Fluoro-2-methylphenethyl alcohol
(CAS 124869-88-1)

 Purification

Click to download full resolution via product page

Figure 1: Step-by-step synthetic pathway via acid reduction, ensuring high yield and purity.[1]

Analytical Decision Tree
Use this logic flow to confirm the identity of the synthesized product.

Isolated Oil Sample

1H NMR Check 19F NMR Check

Singlet at ~2.3 ppm?
(Methyl Group)

Multiplet at -116 ppm?
(Fluoro Group)

PASS: Identity Confirmed

Yes

FAIL: Check Regioisomers

No Yes No
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Figure 2: Quality Control decision tree for validating the 2-methyl and 4-fluoro substituents.

References
Preparation of Lumateperone:Intra-Cellular Therapies, Inc. Patents describing the use of 4-

fluoro-2-methylphenyl intermediates.[1]

General Synthesis of Phenethyl Alcohols: Brown, H. C., & Heim, P. (1973). "Selective

reductions. 18. Reaction of carboxylic acids with borane-tetrahydrofuran." Journal of Organic

Chemistry.

Substituent Effects in NMR: Pretsch, E., et al. "Structure Determination of Organic
Compounds." Springer. (Standard Reference for Shift Prediction).

CAS Registry Data: Common Chemistry (CAS) & PubChem. (Used for comparative

baseline).

Disclaimer: This guide is for research and development purposes only. Always consult the

latest Safety Data Sheet (SDS) before handling fluorinated organic intermediates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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